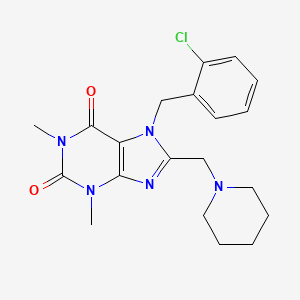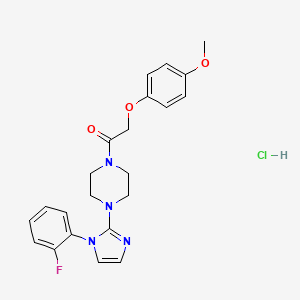![molecular formula C14H15BrClNO3 B2695174 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 913241-92-6](/img/structure/B2695174.png)
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-bromo-3-chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the preparation of the 4-bromo-3-chloroaniline intermediate. This is achieved by bromination and chlorination of aniline under controlled conditions.
Cyclohexane Carboxylation: The cyclohexane ring is then functionalized with a carboxylic acid group through a carboxylation reaction.
Coupling Reaction: The final step involves coupling the 4-bromo-3-chloroaniline intermediate with the cyclohexane carboxylic acid derivative using a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Bromination and Chlorination: Utilizing continuous flow reactors to achieve efficient bromination and chlorination of aniline.
Automated Carboxylation: Employing automated systems for the carboxylation of cyclohexane to ensure consistent product quality.
High-Throughput Coupling: Using high-throughput synthesis platforms to couple the intermediates under optimized conditions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclopentane-1-carboxylic acid
- 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cycloheptane-1-carboxylic acid
- 2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclooctane-1-carboxylic acid
Uniqueness
2-[(4-Bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both a carbamoyl and carboxylic acid group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[(4-bromo-3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNUHOSGBYYTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
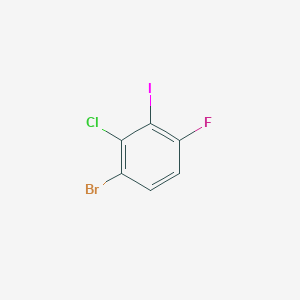
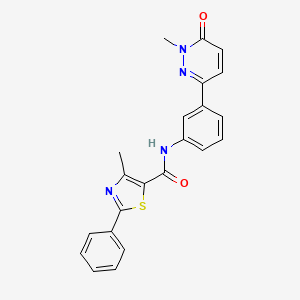
![methyl 4-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}benzoate](/img/structure/B2695095.png)

![2-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide](/img/structure/B2695099.png)
![4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2695100.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

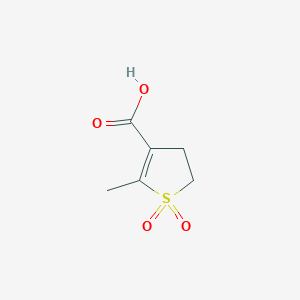
![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2695107.png)
